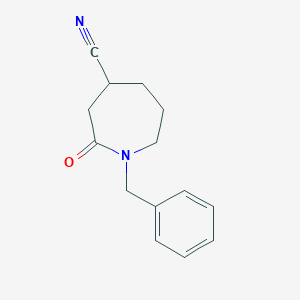
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to the Cyanine dye family. It is primarily used in scientific research for its fluorescent properties, making it valuable in various applications such as DNA amplification, labeling, and bioimaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe final step involves the sulfonation of the benzyl groups to achieve the desired product.
Industrial Production Methods
Industrial production of this dye involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced cyanine derivatives.
Wissenschaftliche Forschungsanwendungen
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in DNA amplification and labeling, enabling the visualization of genetic material.
Medicine: Utilized in bioimaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control
Wirkmechanismus
The mechanism of action of Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets. The dye binds to nucleic acids, allowing it to fluoresce under specific conditions. This fluorescence is used to detect and quantify the presence of nucleic acids in various samples. The dye’s ability to target specific molecules makes it a valuable tool in bioimaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine 5 Monofunctional Hexanoic Acid Dye: A related compound with similar fluorescent properties but different functional groups.
Quasar 705: Another cyanine dye with distinct spectral properties and applications.
Uniqueness
Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye is unique due to its specific chemical structure, which provides distinct fluorescent properties and makes it suitable for a wide range of applications. Its ability to bind to nucleic acids and fluoresce under specific conditions sets it apart from other dyes.
Eigenschaften
Molekularformel |
C41H45N2O2+ |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
6-[2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoic acid |
InChI |
InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3/p+1 |
InChI-Schlüssel |
XHNFYBRWKPLWGL-UHFFFAOYSA-O |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


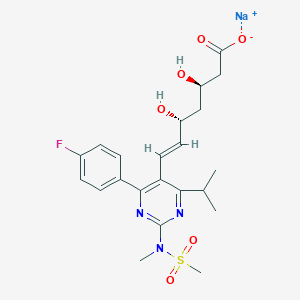
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
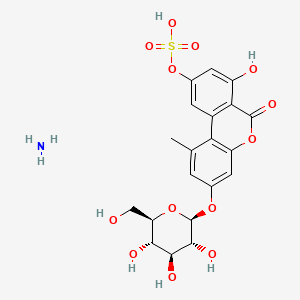
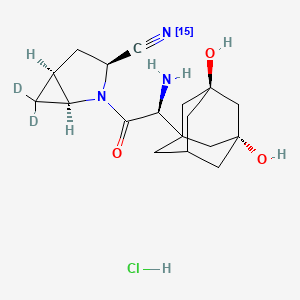
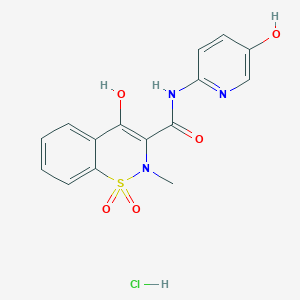
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)

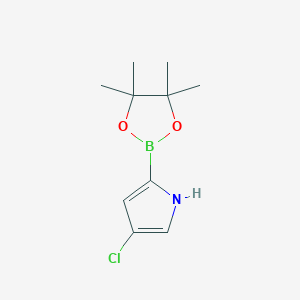
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)

